5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUNXDONGTDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide typically involves multiple steps:
Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxamide group can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Probes: Utilized in the development of probes for studying biological processes and interactions.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
Materials Science: Explored for use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Effects: The oxan-4-yl group in the target compound likely improves solubility compared to phenyl or bromophenyl analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) . The dimethylaminoethyl moiety, shared with compound 1h, is associated with enhanced cellular uptake and anticancer activity .
- Bromine Role: The 5-bromo substituent, present in the target compound and compound 13c, may facilitate halogen bonding with biological targets, as seen in MMP-13 inhibitors .
Anticancer Activity
Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide) demonstrated potent activity against P388 and A549 cell lines (IC₅₀: 14.45 μM and 20.54 μM, respectively), outperforming its parent compound (>100 μM). This highlights the importance of the dimethylaminoethyl group in enhancing cytotoxicity .
Enzyme Inhibition
Compound 13c, a 5-bromo-furan-2-carboxamide derivative, was identified as a non-zinc-binding MMP-13 inhibitor. Its bromine and hydrazineylidene groups likely contribute to binding affinity . The target compound’s brominated furan core and polar substituents may similarly target metalloproteinases or related enzymes.
Biological Activity
5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a bromine atom, and a dimethylaminoethyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Research suggests that the compound may inhibit tumor growth in various cancer cell lines, including breast and pancreatic cancer. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| Pancreatic Cancer | PANC-1 | 12 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. Notably, it has been shown to:
- Inhibit Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancerous cells.
- Induce Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased expression of pro-apoptotic proteins.
- Modulate Signaling Pathways : It affects key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers (caspase-3 activation).
- Pancreatic Cancer Research : In vivo studies using PANC-1 xenografts showed that administration of the compound led to a notable reduction in tumor size compared to control groups.
Safety and Toxicity
While promising results have been reported regarding its anticancer properties, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- Dynamic NMR : Detects restricted rotation in the carboxamide group, which may influence binding to biological targets .
- Computational Modeling : Density Functional Theory (DFT) simulations predict electronic properties and verify experimental crystallographic data .
What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
Q. Advanced Research Focus
- Anticancer Activity : Analogous furan carboxamides (e.g., N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide) show variable IC values across cell lines due to differences in assay conditions (e.g., serum concentration, exposure time) .
- Enzyme Inhibition : Discrepancies in IC for kinase inhibitors may arise from variations in ATP concentrations during assays. Standardizing assay protocols (e.g., fixed ATP levels) reduces variability .
Q. Methodological Resolution
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and control for confounding variables .
- Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
How can researchers design experiments to elucidate the compound’s mechanism of action and molecular targets?
Q. Advanced Research Focus
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Molecular Docking : Screen against libraries of kinases or GPCRs using software like AutoDock Vina to prioritize targets for validation .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing loss of compound efficacy in cells lacking candidate proteins .
What structural modifications enhance the compound’s solubility or metabolic stability without compromising activity?
Q. Advanced Research Focus
-
Substituent Effects :
Substituent Impact on Solubility Metabolic Stability Source Oxan-4-yl (tetrahydropyran) ↑ Lipophilicity Resists CYP3A4 oxidation Dimethylaminoethyl ↑ Aqueous solubility Susceptible to N-dealkylation -
Strategies :
How can degradation pathways of this compound be characterized under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. Monitor degradation via LC-MS to identify labile sites (e.g., furan ring oxidation) .
- Metabolite Profiling : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites (e.g., bromine displacement or glucuronidation) .
What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?
Q. Advanced Research Focus
- Pharmacokinetics : Administer orally to rodents and measure plasma half-life, C, and bioavailability. The oxan-4-yl group may enhance blood-brain barrier penetration .
- Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology. Structural analogs with similar substituents show dose-dependent liver enzyme elevation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
